
Ethyl but-1-ene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl but-1-ene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. Sulfonate esters are known for their role as intermediates in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of an ethyl group, a but-1-ene group, and a sulfonate group, making it a versatile compound in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl but-1-ene-1-sulfonate can be synthesized through the reaction of but-1-ene with ethyl sulfonic acid under specific conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the sulfonic acid group to the but-1-ene molecule. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where but-1-ene and ethyl sulfonic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl but-1-ene-1-sulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are influenced by the presence of the sulfonate group, which acts as a good leaving group in substitution reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, sodium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonate group to a sulfide.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ethyl but-1-ene-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved include interactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl but-1-ene-1-sulfonate
- Propyl but-1-ene-1-sulfonate
- Butyl but-1-ene-1-sulfonate
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a but-1-ene group, which imparts distinct reactivity and properties compared to other sulfonate esters. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
110680-05-2 |
|---|---|
Molekularformel |
C6H12O3S |
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
ethyl but-1-ene-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-3-5-6-10(7,8)9-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
MLMXJFLEJNKDTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CS(=O)(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
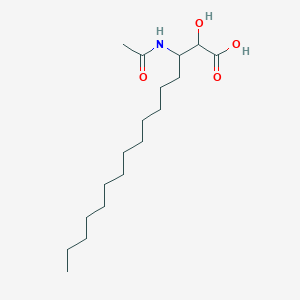
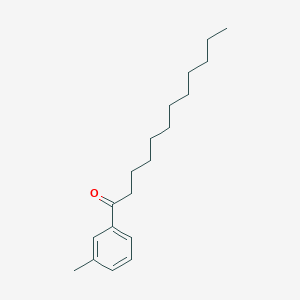
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
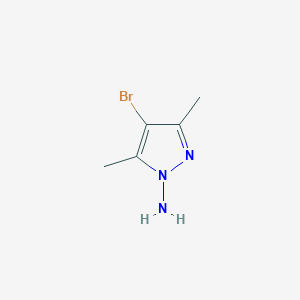

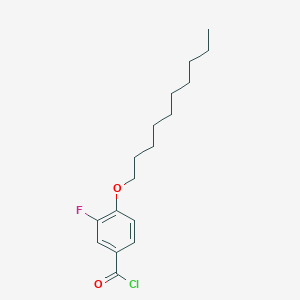
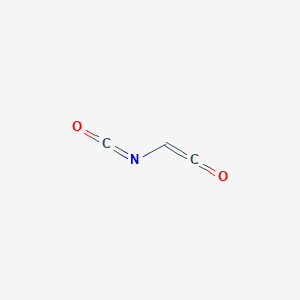
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
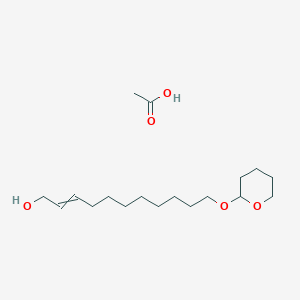
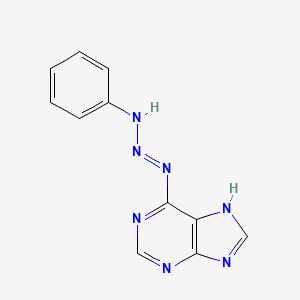
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
